molecular formula C14H19N3 B15047552 benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15047552
M. Wt: 229.32 g/mol
InChI Key: OZBQFCJRKASFRD-UHFFFAOYSA-N
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Description

Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a propyl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of benzyl alcohol derivatives and pyrazole oxides.

    Reduction: Formation of reduced pyrazole and benzylamine derivatives.

    Substitution: Formation of various alkylated pyrazole and benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazole: Similar structure but lacks the propyl and methylamine groups.

    1-Propyl-1H-pyrazole: Similar structure but lacks the benzyl and methylamine groups.

    Benzylamine: Contains the benzyl and amine groups but lacks the pyrazole ring.

Uniqueness

Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of its benzyl, propyl, pyrazole, and methylamine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-2-8-17-12-14(11-16-17)10-15-9-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3

InChI Key

OZBQFCJRKASFRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CC=C2

Origin of Product

United States

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